Methyl 2-(5-nitrothiophen-2-yl)acetate
CAS No.: 1154278-32-6
Cat. No.: VC3348958
Molecular Formula: C7H7NO4S
Molecular Weight: 201.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1154278-32-6 |
---|---|
Molecular Formula | C7H7NO4S |
Molecular Weight | 201.2 g/mol |
IUPAC Name | methyl 2-(5-nitrothiophen-2-yl)acetate |
Standard InChI | InChI=1S/C7H7NO4S/c1-12-7(9)4-5-2-3-6(13-5)8(10)11/h2-3H,4H2,1H3 |
Standard InChI Key | BYXXCKXNNUMAJX-UHFFFAOYSA-N |
SMILES | COC(=O)CC1=CC=C(S1)[N+](=O)[O-] |
Canonical SMILES | COC(=O)CC1=CC=C(S1)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure
Methyl 2-(5-nitrothiophen-2-yl)acetate has the molecular formula C₇H₇NO₄S and a molecular weight of approximately 201.20 g/mol. The structure consists of:
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A thiophene ring (C₄H₂S)
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A nitro group (-NO₂) at the 5-position of the thiophene ring
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A methylene group (-CH₂-) connecting the thiophene ring at the 2-position to a methyl acetate group (-COOCH₃)
This arrangement creates a molecule with an electron-rich thiophene ring modified by an electron-withdrawing nitro group, resulting in a polarized system with unique reactivity patterns. The presence of the methyl acetate group provides additional functionality for further chemical modifications.
Physical Properties
Based on the properties of similar nitrothiophene compounds described in the literature, Methyl 2-(5-nitrothiophen-2-yl)acetate is expected to exhibit the following physical characteristics:
Table 1: Physical and Chemical Properties of Methyl 2-(5-nitrothiophen-2-yl)acetate
Property | Value | Method of Determination |
---|---|---|
Molecular Formula | C₇H₇NO₄S | Calculated |
Molecular Weight | 201.20 g/mol | Calculated |
Physical State | Solid at room temperature | Predicted from similar compounds |
Color | Yellowish to light brown | Predicted from similar nitrothiophene compounds |
Melting Point | 50-80°C (estimated) | Predicted from similar compounds |
Solubility in Water | Poor | Predicted from similar compounds |
Solubility in Organic Solvents | Good (in dichloromethane, chloroform, ethanol) | Predicted from similar compounds |
LogP | 1.2-1.6 (estimated) | Predicted based on structure |
pKa | ~4.5 (for the corresponding acid) | Predicted based on structure |
The poor water solubility combined with good solubility in organic solvents is characteristic of nitrothiophene derivatives and aligns with observations of related compounds documented in the scientific literature . This solubility profile has implications for both synthetic procedures and potential pharmaceutical applications.
Spectroscopic Characteristics
Based on the spectroscopic data of related compounds found in the literature, particularly those detailed in search result , the expected spectroscopic characteristics for Methyl 2-(5-nitrothiophen-2-yl)acetate would include:
Table 2: Spectroscopic Data for Methyl 2-(5-nitrothiophen-2-yl)acetate
Spectroscopic Method | Key Signals/Bands | Assignment |
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¹H NMR | δ 7.8-8.0 ppm (d) | Thiophene H-4 |
δ 6.9-7.1 ppm (d) | Thiophene H-3 | |
δ 3.9-4.1 ppm (s) | -CH₂- | |
δ 3.7-3.8 ppm (s) | -OCH₃ | |
¹³C NMR | δ 170-172 ppm | C=O |
δ 150-152 ppm | C-5 of thiophene (attached to NO₂) | |
δ 140-142 ppm | C-2 of thiophene (attached to CH₂) | |
δ 130-132 ppm | C-3 of thiophene | |
δ 125-127 ppm | C-4 of thiophene | |
δ 52-53 ppm | OCH₃ | |
δ 35-37 ppm | CH₂ | |
IR | 1730-1750 cm⁻¹ | C=O stretching (ester) |
1510-1530 cm⁻¹ | Asymmetric NO₂ stretching | |
1340-1360 cm⁻¹ | Symmetric NO₂ stretching | |
1200-1250 cm⁻¹ | C-O stretching (ester) | |
730-750 cm⁻¹ | C-S stretching (thiophene) | |
UV-Vis | 280-330 nm | π-π* transitions of nitrothiophene |
These spectroscopic characteristics are consistent with data reported for similar nitrothiophene derivatives in search result , which provides detailed NMR data for various substituted thiophenes. The downfield shift of the thiophene H-4 proton (adjacent to the nitro group) is particularly characteristic of 5-nitrothiophene structures .
Synthesis Methods
Laboratory Synthesis Routes
Several potential synthesis routes for Methyl 2-(5-nitrothiophen-2-yl)acetate can be proposed based on established synthetic methods for similar compounds and the general principles of organic chemistry:
Table 3: Potential Synthesis Routes for Methyl 2-(5-nitrothiophen-2-yl)acetate
Route | Starting Material | Key Steps | Advantages | Limitations |
---|---|---|---|---|
1 | 5-nitrothiophene-2-carboxaldehyde | 1. Wittig reaction 2. Selective reduction | - Direct approach - Good functional group tolerance | - Requires selective reduction - May need chromatographic purification |
2 | 5-nitrothiophene-2-acetic acid | 1. Esterification with methanol 2. Acid catalyst (H₂SO₄ or HCl) | - Simple, one-step process - High yields possible | - Requires prior synthesis of the acid - Potential side reactions with nitro group |
3 | Thiophene | 1. Nitration 2. Lithiation 3. Reaction with methyl bromoacetate | - Starts with simple, available material - Versatile approach | - Multiple steps - Regioselectivity challenges - Harsh conditions for nitration |
4 | 2-methylthiophene | 1. Nitration 2. Oxidation 3. Esterification | - Uses commercially available starting material - Well-established reactions | - Multiple steps - Oxidation can be challenging - Potential over-oxidation |
The most straightforward approach likely involves direct esterification of 2-(5-nitrothiophen-2-yl)acetic acid with methanol in the presence of an acid catalyst. This method is analogous to synthetic procedures described for related compounds in search result , which details the preparation of various nitrothiophene derivatives.
The nitration of thiophene typically occurs preferentially at the 2-position, necessitating careful control of reaction conditions to achieve 5-position nitration. Methods for selective nitration of thiophenes have been documented in procedures similar to those described in search result , which outlines the synthesis of various nitrothiophene derivatives.
Purification and Characterization
Following synthesis, purification of Methyl 2-(5-nitrothiophen-2-yl)acetate would typically involve:
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Recrystallization from appropriate solvents such as ethanol/water mixtures, as described for similar compounds in search result
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Column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate gradients)
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Characterization by spectroscopic methods including NMR, IR, and mass spectrometry
The purification methods used for related nitrothiophene derivatives, as detailed in search result , provide valuable guidance for developing effective purification protocols for Methyl 2-(5-nitrothiophen-2-yl)acetate.
Reactivity and Chemical Behavior
Hydrolysis and Esterification Reactions
As an ester, Methyl 2-(5-nitrothiophen-2-yl)acetate can undergo hydrolysis under both acidic and basic conditions:
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Basic hydrolysis (saponification) with NaOH or KOH yields the sodium or potassium salt of 2-(5-nitrothiophen-2-yl)acetic acid
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Acidic hydrolysis with aqueous HCl or H₂SO₄ directly yields 2-(5-nitrothiophen-2-yl)acetic acid
The ester group can also participate in transesterification reactions with other alcohols in the presence of appropriate catalysts, providing a route to various ester derivatives. These reactions follow standard ester chemistry principles but may be influenced by the electronic effects of the nitrothiophene moiety.
Reactions Involving the Nitro Group
The nitro group in Methyl 2-(5-nitrothiophen-2-yl)acetate represents a versatile functional group that can undergo several transformations:
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Reduction to an amino group:
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Catalytic hydrogenation (H₂/Pd-C)
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Chemical reduction (Fe or Zn/acid)
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Selective reduction (Na₂S₂O₄ or SnCl₂)
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Nucleophilic aromatic substitution:
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The electron-withdrawing nitro group activates the thiophene ring toward nucleophilic attack, particularly at the 4-position
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These transformations are analogous to reactions described for related nitrothiophene compounds in search results and , which detail various chemical modifications of nitrothiophene derivatives.
Reactions of the Thiophene Ring
The thiophene ring in Methyl 2-(5-nitrothiophen-2-yl)acetate can participate in various reactions:
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Electrophilic aromatic substitution:
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Limited reactivity due to deactivation by the nitro group
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Possible at the 3-position under forcing conditions
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Diels-Alder reactions:
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The thiophene ring can act as a diene in cycloaddition reactions
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Enhanced reactivity due to the electron-withdrawing nitro group
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Oxidation:
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The sulfur atom can be oxidized to sulfoxide or sulfone
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Complete oxidation can lead to ring opening
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The reactivity patterns of the thiophene ring provide opportunities for further functionalization and structural elaboration, as evidenced by the diverse chemical transformations reported for related compounds in search result .
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of Methyl 2-(5-nitrothiophen-2-yl)acetate would be influenced by several structural features:
Table 4: Structure-Activity Relationship Analysis of Key Structural Features
Compared to the compounds described in search result , Methyl 2-(5-nitrothiophen-2-yl)acetate lacks the extended heterocyclic system (1,3,4-thiadiazole ring) that might be responsible for specific target interactions, potentially resulting in a different biological activity profile.
Analytical Methods and Identification
Chromatographic Analysis
Several chromatographic methods can be employed for the analysis and purification of Methyl 2-(5-nitrothiophen-2-yl)acetate:
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High-Performance Liquid Chromatography (HPLC):
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Reversed-phase HPLC with C18 columns
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Mobile phase: acetonitrile/water or methanol/water gradients
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UV detection at 280-320 nm (characteristic for nitrothiophenes)
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Thin-Layer Chromatography (TLC):
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Silica gel plates
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Mobile phase: hexane/ethyl acetate mixtures
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Visualization with UV light at 254 nm
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Gas Chromatography (GC):
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Suitable for volatile derivatives
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Often coupled with mass spectrometry for structural confirmation
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These methods are analogous to analytical approaches described for similar nitrothiophene derivatives in search results and .
Spectroscopic Identification
The identification and structural confirmation of Methyl 2-(5-nitrothiophen-2-yl)acetate can be accomplished using various spectroscopic techniques:
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NMR Spectroscopy:
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¹H NMR: Characteristic signals for thiophene protons, methylene group, and methoxy group
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¹³C NMR: Distinctive carbon signals for the thiophene ring, carbonyl carbon, and methyl carbon
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Infrared Spectroscopy:
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Characteristic bands for ester carbonyl (1730-1750 cm⁻¹)
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Distinctive nitro group absorptions (1510-1530 cm⁻¹ and 1340-1360 cm⁻¹)
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Mass Spectrometry:
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Molecular ion at m/z 201
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Fragmentation pattern including loss of methoxy group (m/z 170) and nitro group
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These spectroscopic characteristics are consistent with data reported for related nitrothiophene compounds in search result , which provides detailed spectroscopic information for various substituted thiophenes.
Future Research Directions
Synthetic Modifications
Future research on Methyl 2-(5-nitrothiophen-2-yl)acetate could explore various structural modifications to enhance its properties and potential applications:
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Ester variations:
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Synthesis of different ester derivatives to modify lipophilicity and biological activity
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Preparation of amide analogs to enhance stability and bioavailability
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Nitro group modifications:
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Reduction to amino group and subsequent derivatization
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Replacement with other electron-withdrawing groups to modulate electronic properties
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Thiophene ring modifications:
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Introduction of additional substituents at the 3- and/or 4-positions
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Ring fusion to create more complex heterocyclic systems
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These synthetic approaches could expand the chemical space around this scaffold and potentially lead to compounds with enhanced biological activities, similar to the structural variations explored for related compounds in search results and .
Biological Activity Screening
Comprehensive biological evaluation of Methyl 2-(5-nitrothiophen-2-yl)acetate and its derivatives would be valuable for determining their potential therapeutic applications:
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Antimicrobial screening:
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Testing against diverse bacterial and fungal strains
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Determination of minimum inhibitory concentrations (MICs)
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Antiparasitic assays:
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Evaluation against Leishmania and Trypanosoma species
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Comparison with standard antiparasitic drugs
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Anti-inflammatory testing:
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In vitro enzyme inhibition assays (COX-1, COX-2)
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In vivo models of inflammation
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Mechanism of action studies:
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Target identification
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Structure-activity relationship analysis
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These screening approaches could build upon the promising results observed for related nitrothiophene derivatives described in search results and .
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